

A Comparative Guide to SAR629 and Other Monoacylglycerol Lipase (MGL) Inhibitors

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Compound of Interest		
Compound Name:	SAR629	
Cat. No.:	B15579264	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **SAR629** with other prominent monoacylglycerol lipase (MGL) inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug discovery and development programs.

Monoacylglycerol lipase (MGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to elevated 2-AG levels, which can potentiate cannabinoid receptor signaling, and reduces the production of arachidonic acid, a precursor to proinflammatory prostaglandins.[1][2] This dual action makes MGL an attractive therapeutic target for various neurological and inflammatory disorders.

Comparative Overview of MGL Inhibitors

SAR629 is a potent, covalent inhibitor of MGL.[3][4] This guide compares its performance with other well-characterized MGL inhibitors, including JZL184, ABX-1431 (Elcubragistat), MJN110, and KML29. The selection of these comparators is based on their extensive use in preclinical research and, in some cases, their advancement into clinical trials.

Data Presentation: Potency and Selectivity







The following table summarizes the in vitro potency (IC50) and selectivity of **SAR629** and other MGL inhibitors against MGL and other related serine hydrolases, such as fatty acid amide hydrolase (FAAH), α/β -hydrolase domain 6 (ABHD6), and α/β -hydrolase domain 12 (ABHD12).



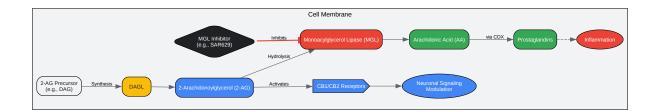
Inhibitor	Target	IC50 (nM)	Selectivity vs. FAAH	Mechanism of Action	Reference
SAR629	rat MGL	1.1	Potent dual inhibitor of MAGL and FAAH	Covalent	[3]
mouse MGL	0.219	Covalent	[3]		
JZL184	mouse MGL	8	>300-fold	Irreversible Covalent	[4][5]
rat MGL	262	Irreversible Covalent	[6]		
human FAAH	>4000	Irreversible Covalent	[5]	_	
ABX-1431	human MGL	14	>200-fold vs. PLA2G7	Covalent	[7][8][9]
mouse MGL	27	>100-fold vs. ABHD6	Covalent	[8]	
human ABHD6	253	Covalent	[7]		
MJN110	human MGL	9.1	High	Not specified	[10]
2-AG hydrolysis	2.1	Not specified	[10]		
ABHD6	~10-fold selectivity	Not specified	[10]		
KML29	human MGL	5.9	>8475-fold	Not specified	
mouse MGL	15	Not specified			
rat MGL	43	Not specified		_	
FAAH	>50000	Not specified			



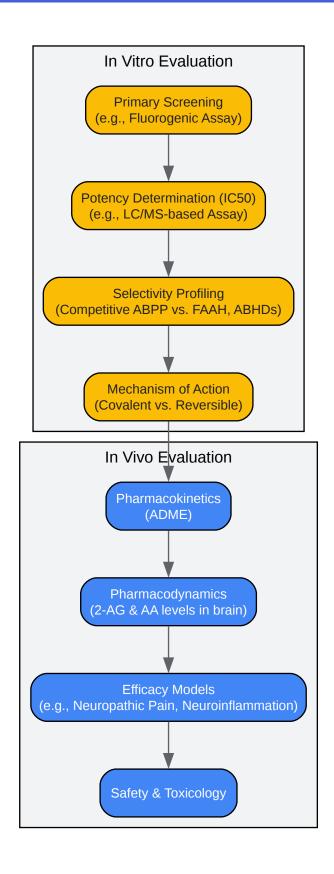
Signaling Pathways and Experimental Workflows

To visualize the biological context and the evaluation process of these inhibitors, the following diagrams are provided.









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